molecular formula C13H17N3O3 B3960432 2-(4-methyl-1-piperidinyl)-5-nitrobenzamide

2-(4-methyl-1-piperidinyl)-5-nitrobenzamide

Cat. No. B3960432
M. Wt: 263.29 g/mol
InChI Key: MHMLFZKDNDROCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methyl-1-piperidinyl)-5-nitrobenzamide, also known as MNBA, is a chemical compound that has been extensively studied for its potential applications in scientific research. MNBA is a small molecule that has been shown to have a range of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields. In

Mechanism of Action

The mechanism of action of 2-(4-methyl-1-piperidinyl)-5-nitrobenzamide is not fully understood, but it is believed to act as a modulator of neurotransmitter release in the brain. This compound has been shown to increase the release of dopamine and serotonin, which are both neurotransmitters involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
This compound has a range of biochemical and physiological effects, including the modulation of dopamine and serotonin levels in the brain. This compound has also been shown to have antitumor activity, making it a potential therapeutic agent for the treatment of cancer.

Advantages and Limitations for Lab Experiments

2-(4-methyl-1-piperidinyl)-5-nitrobenzamide has several advantages for use in lab experiments, including its small size, which allows it to easily cross the blood-brain barrier. This compound is also relatively easy to synthesize and purify, making it a cost-effective tool for researchers. However, this compound has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 2-(4-methyl-1-piperidinyl)-5-nitrobenzamide, including the development of more selective and potent analogs of the compound. This compound could also be further studied for its potential therapeutic applications, particularly in the treatment of cancer and other diseases. Additionally, this compound could be studied for its potential use as a tool for studying the mechanisms of addiction and depression in the brain.

Scientific Research Applications

2-(4-methyl-1-piperidinyl)-5-nitrobenzamide has been studied for its potential applications in a variety of scientific research fields, including neuroscience, pharmacology, and medicinal chemistry. This compound has been shown to have a range of effects on the central nervous system, including the modulation of dopamine and serotonin levels, making it a valuable tool for studying the mechanisms of drug addiction and depression. This compound has also been studied for its potential use as a therapeutic agent for the treatment of cancer and other diseases.

properties

IUPAC Name

2-(4-methylpiperidin-1-yl)-5-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3/c1-9-4-6-15(7-5-9)12-3-2-10(16(18)19)8-11(12)13(14)17/h2-3,8-9H,4-7H2,1H3,(H2,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHMLFZKDNDROCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.